3,4,5-Trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine is a heterocyclic aromatic amine that is commonly found in cooked meat, poultry, and fish. It is formed at high temperatures from the reaction between creatine or creatinine, amino acids, and sugar. This compound is known for its potential carcinogenic properties and has been classified as a possible human carcinogen by the International Agency for Research on Cancer .
Preparation Methods
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine is produced by the reaction of phenylacetaldehyde, the Strecker aldehyde of phenylalanine, with creatinine in the presence of formaldehyde and ammonia, which are formed in situ . The synthetic route involves the formation of the PhIP ring through the reaction of these carbonyl compounds.
Chemical Reactions Analysis
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form various metabolites.
Substitution: It can undergo substitution reactions with different reagents to form new compounds.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes for oxidation and various reducing agents for reduction. The major products formed from these reactions are N-hydroxy derivatives and other metabolites .
Scientific Research Applications
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine has several scientific research applications, including:
Chemistry: It is used as a model compound to study the formation and behavior of heterocyclic aromatic amines.
Mechanism of Action
The mechanism by which 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine exerts its effects involves its bio-activation by cytochrome P450 enzymes to form N-hydroxy derivatives. These derivatives can undergo further reactions, such as glucuronidation or sulfation, leading to the formation of reactive metabolites that can damage DNA and induce mutations . The molecular targets and pathways involved include the DAF-16/FOXO pathway, which is associated with oxidative stress resistance .
Comparison with Similar Compounds
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine is one of the most abundant heterocyclic aromatic amines found in cooked meat. Similar compounds include:
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ): Another heterocyclic amine formed in cooked meat, known for its mutagenic properties.
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx): A compound similar to IQ, also found in cooked meat and associated with carcinogenic effects.
2-Amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline (DiMeIQx): Another related compound with similar formation and carcinogenic properties.
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine is unique due to its specific formation conditions and its prevalence in various types of cooked meats .
Properties
Molecular Formula |
C19H20N4O6 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
3,4,5-trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxane-2-carboxylic acid |
InChI |
InChI=1S/C19H20N4O6/c1-23-11-7-10(9-5-3-2-4-6-9)8-20-16(11)21-19(23)22-17-14(26)12(24)13(25)15(29-17)18(27)28/h2-8,12-15,17,24-26H,1H3,(H,27,28)(H,20,21,22) |
InChI Key |
SQVPGYDPSLNFET-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.